1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine
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Overview
Description
1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine is a compound that features a unique combination of a furan ring, a triazole ring, and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the catalytic conversion of glucose with acetylacetone to yield 2-methyl-3-acetylfuran.
Formation of the Triazole Ring: The triazole ring can be synthesized via the reaction of carboethoxyhydrazones of 2-methyl-5-phenyl-3-acetylfuran with thionyl chloride to form 4-(5-aryl-2-methylfuran-3-yl)-1,2,3-thiadiazoles.
Coupling of the Furan and Triazole Rings: The furan and triazole rings are then coupled through a series of reactions involving common reagents such as potassium tert-butylate and alkyl iodides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanic acids.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The ethanamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: Furanic acids.
Reduction: Dihydrotriazoles.
Substitution: Substituted ethanamines.
Scientific Research Applications
1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-acetylfuran: A furan derivative with similar structural features.
4-(5-Aryl-2-methylfuran-3-yl)-1,2,3-thiadiazoles: Compounds with a similar furan-triazole framework.
Uniqueness
1-(3-(2-Methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)ethanamine is unique due to its specific combination of a furan ring, a triazole ring, and an ethanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H12N4O |
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Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-[3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C9H12N4O/c1-5(10)8-11-9(13-12-8)7-3-4-14-6(7)2/h3-5H,10H2,1-2H3,(H,11,12,13) |
InChI Key |
JHIFNGZZTIUBBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C2=NNC(=N2)C(C)N |
Origin of Product |
United States |
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